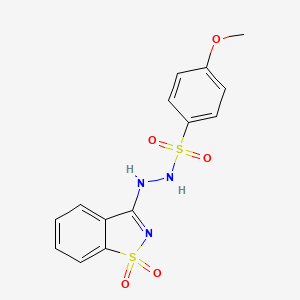

![molecular formula C14H13NO4S B1308440 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid CAS No. 178693-27-1](/img/structure/B1308440.png)

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

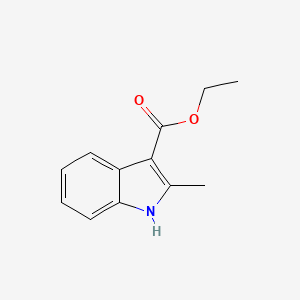

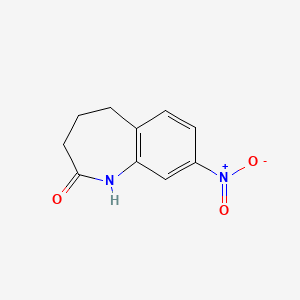

The compound 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It is characterized by the presence of a phenylsulfonyl group attached to an amino methyl group in the para position of the benzoic acid. This structure is related to various compounds that have been synthesized and studied for their potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, methylation, oxidation, and purification processes. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is reported to achieve a high purity of over 98% and a total yield of 51.8% . Similarly, the synthesis of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex involves the use of elemental analyses, FT-IR, 1H NMR, 13C{1H} NMR, and X-ray diffraction techniques .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 4-(2-nitrophenylsulfonamido)benzoic acid and its complex was elucidated using X-ray structural characterization, revealing a polymeric structure in the crystalline state . The molecular structures and geometries of azo-benzoic acids were optimized using density functional theory, which is a common method for determining the electronic structure of molecules .

Chemical Reactions Analysis

Chemical reactions involving these compounds can include acid-base dissociation and azo-hydrazone tautomerism, which are dependent on the solvent composition and pH of the medium . The reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid to form a proton transfer derivative is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the tri-n-butyltin(IV) complex of 4-(2-nitrophenylsulfonamido)benzoic acid exhibits different geometries in solution and solid states, affecting its physical state as a monomer or polymer . The spectroscopic properties, such as UV-VIS absorption spectra, provide insights into the behavior of these compounds in different solvents and under varying pH conditions . The thermal stability of these compounds is also an important physical property, as demonstrated by the good thermal stability of the proton transfer derivative formed from 4-aminoantipyrine and 2-mercaptobenzoic acid .

科学的研究の応用

Antagonist Activity and Selectivity

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid and its analogs have been explored for their potential as selective antagonists for various receptor subtypes. For instance, Naganawa et al. (2006) identified that a derivative of this compound acted as a functional antagonist for the EP1 receptor subtype, showcasing its selectivity in inhibiting specific pathways involved in inflammation and pain (Naganawa et al., 2006). Further research by the same group optimized the structure of these compounds to reduce inhibitory activity against hepatic cytochrome P450 isozymes, highlighting the potential for minimizing harmful drug interactions (Naganawa et al., 2006).

Metabolic Pathways and Enzyme Interaction

A study by Hvenegaard et al. (2012) on Lu AA21004, a novel antidepressant, revealed the metabolic pathways involving oxidative metabolism to various metabolites. This study showcases the role of cytochrome P450 enzymes in the metabolism of related compounds, providing insights into their pharmacokinetics and potential drug interactions (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

Dineshkumar and Thirunarayanan (2019) reported the synthesis of 4-(substituted phenylsulfonamido)benzoic acids using a novel nano catalyst in ultrasound irradiation conditions. This research contributes to the development of efficient synthetic routes for such compounds, with applications in creating new pharmaceuticals (Dineshkumar & Thirunarayanan, 2019).

Structural and Kinetic Studies

Structural and kinetic studies have also been conducted to understand the behavior of compounds related to 4-{[(Phenylsulfonyl)amino]methyl}benzoic acid. For example, Rublova et al. (2017) synthesized and characterized structural isomers of a related compound, providing insights into their molecular and electronic structures. This research aids in understanding the physical and chemical properties that influence the biological activity of these compounds (Rublova et al., 2017).

Safety And Hazards

特性

IUPAC Name |

4-(benzenesulfonamidomethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOGMPPUSGFJEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401238 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(Phenylsulfonyl)amino]methyl}benzoic acid | |

CAS RN |

178693-27-1 |

Source

|

| Record name | 4-{[(phenylsulfonyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-acetic acid](/img/structure/B1308374.png)

![3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid](/img/structure/B1308403.png)